D-Mannitol-d1

Descripción general

Descripción

D-Mannitol-d1, also known as D-Mannitol-d1euterium, is a deuterated derivative of glucitol (sorbitol). It is a stable, colorless, and odorless crystalline solid. This compound is highly soluble in water but insoluble in non-polar solvents like ether or alcohol. This compound is commonly used in chemical research and analysis, particularly in nuclear magnetic resonance (NMR) experiments as an internal standard .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

D-Mannitol-d1 can be synthesized by reacting D-glucose-aldehyde with deuterium oxide (D2O). The reaction typically requires specific conditions, such as controlled temperature and reaction time, to achieve high purity of the product .

Industrial Production Methods

Industrial production of this compound involves the reduction of D-glucose using deuterium gas in the presence of a catalyst. This method ensures the incorporation of deuterium into the glucitol molecule, resulting in this compound .

Análisis De Reacciones Químicas

Types of Reactions

D-Mannitol-d1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce D-glucose or other oxidized derivatives.

Reduction: It can be reduced further to form other sugar alcohols.

Substitution: The hydroxyl groups in this compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Various reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

Oxidation: D-Glucose, D-gluconic acid.

Reduction: Other sugar alcohols like mannitol.

Substitution: Derivatives with different functional groups.

Aplicaciones Científicas De Investigación

D-Mannitol-d1 has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of D-Mannitol-d1 involves its incorporation into metabolic pathways where it mimics the behavior of non-deuterated glucitol. It is phosphorylated by glycolytic enzymes to form this compound-phosphate, which can inhibit certain enzymes like aldolase. This inhibition affects the glycolytic pathway, leading to various biochemical effects .

Comparación Con Compuestos Similares

Similar Compounds

D-Glucitol (Sorbitol): A non-deuterated form of D-Mannitol-d1, commonly used as a sweetener and in medical applications.

Mannitol: Another sugar alcohol similar to glucitol but with different hydroxyl group orientation.

Lactitol: A sugar alcohol derived from lactose, used in food and pharmaceutical industries.

Uniqueness

This compound is unique due to the presence of deuterium, which makes it particularly useful in NMR spectroscopy and metabolic studies. The deuterium atom provides distinct spectral properties, allowing for precise tracking and analysis in various research applications .

Actividad Biológica

D-Mannitol-d1 is a deuterated form of D-mannitol, a naturally occurring sugar alcohol with various biological activities. This article explores its biological properties, mechanisms of action, and applications in research and medicine, supported by relevant data tables and findings from case studies.

Overview of this compound

D-Mannitol is widely recognized for its role as an osmotic agent, particularly in medical applications such as reducing intracranial pressure and treating conditions like cerebral edema. The deuterated variant, this compound, retains these properties while also offering unique advantages in metabolic studies due to the presence of deuterium, which can be traced in biological systems.

1. Osmotic Agent

D-Mannitol acts as an osmotic diuretic by drawing water out of cells and tissues. This property is utilized in clinical settings to manage conditions such as:

- Cerebral Edema : Reduces intracranial pressure effectively.

- Acute Kidney Injury : Promotes diuresis and helps maintain renal function.

2. Anti-Obesity Effects

Recent studies have shown that D-mannitol can induce a brown fat-like phenotype in adipocytes. This process enhances lipid metabolism and energy expenditure, making it a potential anti-obesity agent:

- Mechanism : D-mannitol activates the β3-adrenergic receptor pathway, leading to increased expression of genes associated with fat oxidation and thermogenesis (e.g., UCP1, PGC1α) .

- Case Study : In a mouse model fed a high-fat diet, D-mannitol administration resulted in significant weight reduction and improved metabolic markers compared to controls.

| Parameter | Control Group | D-Mannitol Group |

|---|---|---|

| Body Weight (g) | 30 ± 2 | 24 ± 2 |

| UCP1 Expression (fold change) | 1.0 | 2.5 |

| Lipid Metabolism Markers | Baseline | Elevated |

3. Neuroprotective Properties

D-Mannitol has been investigated for its neuroprotective effects, particularly in models of oxidative stress:

- Mechanism : It appears to modulate signaling pathways that protect against neuronal damage induced by high glucose levels .

- Findings : In retinal cell models subjected to hyperglycemic conditions, D-mannitol reduced oxidative stress markers and improved cell viability.

Research Findings

Several studies have documented the biological activities of D-mannitol and its derivatives:

- Carcinogenicity Studies : A bioassay conducted on F344/N rats and B6C3F1 mice indicated that high doses of D-mannitol did not significantly alter survival rates compared to controls, although some adverse effects were noted at elevated concentrations .

- In Vitro Studies : Research demonstrated that D-mannitol enhances the growth of certain cell lines under specific conditions, indicating its potential as a growth factor in tissue engineering applications .

Propiedades

IUPAC Name |

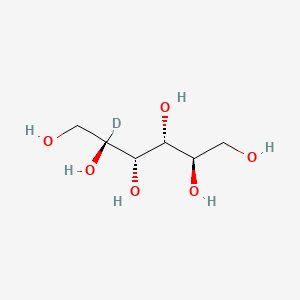

(2R,3R,4R,5R)-2-deuteriohexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-JNHZOBAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](CO)([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.